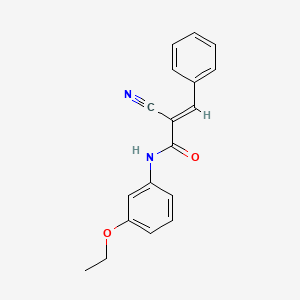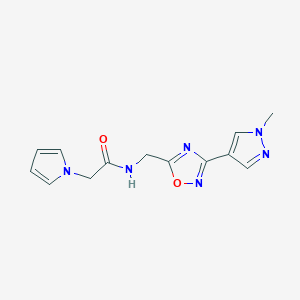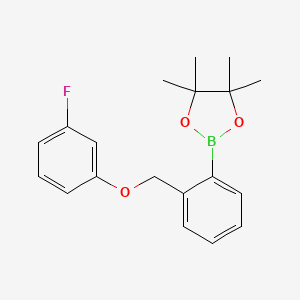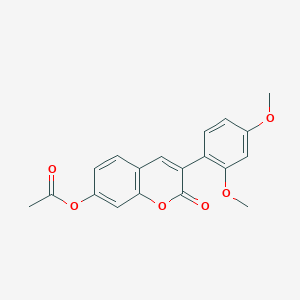
4-Chloro-3,5-dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,5-dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is a useful research compound. Its molecular formula is C19H23ClO4S and its molecular weight is 382.9. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3,5-dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,5-dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Groups for Phosphates and Sulfonic Acids
Photoremovable protecting groups are a vital tool in organic synthesis and biochemistry, allowing for the selective exposure of reactive sites in molecules. The study by Klán et al. (2002) demonstrated that 2,5-Dimethylphenacyl phosphoric and sulfonic esters can release corresponding acids upon irradiation, proposing their chromophore as an excellent photoremovable protecting group. This technology facilitates controlled reactions in complex organic syntheses and bioconjugation strategies (Klán et al., 2002).
Environmental Remediation and Adsorption
Tertiary amine-functionalized adsorption resins have been developed for the removal of environmental pollutants, such as benzophenone-4, a common anti-UV agent. Zhou et al. (2018) synthesized novel adsorption resins that showed high capacity and efficiency in removing benzophenone-4 from water, highlighting the role of electrostatic attraction between the resin and the pollutant. This research underscores the potential of chemical compounds in addressing environmental contamination and promoting cleaner water resources (Zhou et al., 2018).
Advanced Oxidation Processes for Water Treatment
The degradation of persistent organic pollutants in water through advanced oxidation processes (AOPs) is critical for environmental safety. Li et al. (2020) investigated the UV and UV/persulfate processes for degrading 4-Chloro-3,5-dimethylphenol (PCMX), demonstrating effective removal and shedding light on the reaction mechanisms. This study provides insights into the potential of AOPs in treating water contaminated with antimicrobial compounds, contributing to safer aquatic environments (Li et al., 2020).
Fuel Cell Technology
Sulfonated block copolymers containing fluorenyl groups synthesized by Bae et al. (2009) offer improved proton conductivity and mechanical properties for fuel cell membranes. These materials demonstrate the potential for high-performance, durable fuel cell applications, highlighting the importance of chemical synthesis in advancing renewable energy technologies (Bae et al., 2009).
Eigenschaften
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4S/c1-11(2)16-10-18(17(23-6)9-12(16)3)25(21,22)24-15-7-13(4)19(20)14(5)8-15/h7-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPVFGCVHXGAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2891662.png)
![3-Cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2891663.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-[3-acetyl-12-methyl-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide](/img/structure/B2891671.png)
![2-Chloro-1-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]propan-1-one](/img/structure/B2891674.png)
![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide](/img/structure/B2891675.png)




![3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2891682.png)
![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2891683.png)